tert-butyl N-[4-[(1,1-dioxo-1,4-thiazinan-4-yl)-methylamino]-4-oxobutyl]carbamate
Description
tert-butyl N-[4-[(1,1-dioxo-1,4-thiazinan-4-yl)-methylamino]-4-oxobutyl]carbamate: is a complex organic compound that features a tert-butyl group, a thiazinane ring, and a carbamate functional group
Properties
IUPAC Name |
tert-butyl N-[4-[(1,1-dioxo-1,4-thiazinan-4-yl)-methylamino]-4-oxobutyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O5S/c1-14(2,3)22-13(19)15-7-5-6-12(18)16(4)17-8-10-23(20,21)11-9-17/h5-11H2,1-4H3,(H,15,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNQMONHIWUKON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(=O)N(C)N1CCS(=O)(=O)CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[4-[(1,1-dioxo-1,4-thiazinan-4-yl)-methylamino]-4-oxobutyl]carbamate typically involves multiple steps, starting with the preparation of the thiazinane ring This can be achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[4-[(1,1-dioxo-1,4-thiazinan-4-yl)-methylamino]-4-oxobutyl]carbamate can undergo various chemical reactions, including:
Oxidation: The thiazinane ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazinane ring can yield sulfoxides, while nucleophilic substitution at the carbamate group can produce a variety of substituted carbamates.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[4-[(1,1-dioxo-1,4-thiazinan-4-yl)-methylamino]-4-oxobutyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications. Its ability to form stable carbamate linkages makes it a valuable tool for probing biochemical pathways and mechanisms.
Medicine
In medicinal chemistry, this compound has potential applications as a drug candidate or a pharmacophore. Its structural features can be exploited to design inhibitors or modulators of specific biological targets.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for incorporation into various formulations to enhance performance and durability.
Mechanism of Action
The mechanism of action of tert-butyl N-[4-[(1,1-dioxo-1,4-thiazinan-4-yl)-methylamino]-4-oxobutyl]carbamate involves its interaction with molecular targets through its functional groups. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The thiazinane ring can also participate in binding interactions, contributing to the overall biological effect.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-[4-(methylamino)-4-oxobutyl]carbamate
- tert-butyl N-[4-(ethylamino)-4-oxobutyl]carbamate
- tert-butyl N-[4-(propylamino)-4-oxobutyl]carbamate
Uniqueness
tert-butyl N-[4-[(1,1-dioxo-1,4-thiazinan-4-yl)-methylamino]-4-oxobutyl]carbamate is unique due to the presence of the thiazinane ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other carbamate compounds and provides opportunities for novel applications and research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
